Tert-butyl 6-iodohexanoate
Overview
Description
Tert-butyl 6-iodohexanoate: is an organic compound with the molecular formula C10H19IO2 . It is a derivative of hexanoic acid, where the hydrogen atom at the sixth position is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is often used in organic synthesis due to its reactivity and the presence of the iodine atom, which can be easily substituted in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 6-iodohexanoate typically begins with hexanoic acid.
Esterification: The carboxyl group of hexanoic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid to form tert-butyl hexanoate.
Iodination: The tert-butyl hexanoate is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the selective iodination at the sixth position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 6-iodohexanoate undergoes nucleophilic substitution reactions where the iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to tert-butyl 6-hexanoate using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or aldehydes depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of tert-butyl 6-hydroxyhexanoate, tert-butyl 6-cyanohexanoate, or tert-butyl 6-aminohexanoate.
Reduction: Formation of tert-butyl 6-hexanoate.
Oxidation: Formation of 6-iodohexanoic acid or 6-iodohexanal.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Tert-butyl 6-iodohexanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: It serves as a substrate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Radiolabeling: The iodine atom in this compound can be replaced with radioactive iodine isotopes for use in radiolabeling studies in biological systems.
Drug Development: It is used in the synthesis of potential drug candidates, particularly those targeting metabolic pathways involving fatty acids.
Industry:
Polymer Chemistry: The compound is used in the modification of polymers to introduce functional groups that can enhance the properties of the polymer.
Material Science: It is used in the preparation of advanced materials with specific properties such as hydrophobicity or increased thermal stability.
Mechanism of Action
The mechanism of action of tert-butyl 6-iodohexanoate in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. In reduction reactions, the ester group is reduced to an alcohol, while in oxidation reactions, the ester group can be oxidized to a carboxylic acid or aldehyde. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Tert-butyl 6-bromohexanoate: Similar structure but with a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to tert-butyl 6-iodohexanoate.
Tert-butyl 6-chlorohexanoate: Contains a chlorine atom instead of iodine. It is even less reactive than the bromo and iodo analogs.
Tert-butyl 6-fluorohexanoate: Contains a fluorine atom. It is the least reactive among the halogenated hexanoates due to the strong carbon-fluorine bond.
Uniqueness: this compound is unique due to the presence of the iodine atom, which is a better leaving group compared to other halogens. This makes it more reactive in substitution reactions, allowing for a wider range of chemical transformations. Additionally, the tert-butyl group provides steric hindrance, which can influence the selectivity and outcome of reactions.
Properties
IUPAC Name |
tert-butyl 6-iodohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19IO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNOXJIFTSBCFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513783 | |
Record name | tert-Butyl 6-iodohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67899-04-1 | |
Record name | Hexanoic acid, 6-iodo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67899-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 6-iodohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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